Methyl 6-fluoro-1H-indazole-4-carboxylate

Medicinal Chemistry Building Blocks Procurement

Strategic building block for drug discovery: this 6-fluoro-4-carboxylate indazole scaffold is a validated intermediate in patented synthetic routes (WO2004/46133) leading to therapeutic candidates. The precise 6-fluoro substitution enhances metabolic stability and modulates electronic properties—using non-fluorinated or positional isomers risks divergent SAR and failed synthetic validation. Specify ≥97% purity for reproducible, impurity-free assay results. Ideal for systematic fluorine SAR studies comparing 5-, 6-, and 7-fluoro positional isomers.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 697739-05-2
Cat. No. B1326391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoro-1H-indazole-4-carboxylate
CAS697739-05-2
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=NNC2=CC(=C1)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyHLNVECDTQXVGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS 697739-05-2): A Fluorinated Indazole-4-carboxylate Building Block for Medicinal Chemistry and SAR Exploration


Methyl 6-fluoro-1H-indazole-4-carboxylate (CAS 697739-05-2) is a fluorinated indazole derivative with a methyl ester at the 4-position and a fluorine atom at the 6-position of the bicyclic aromatic heterocycle . It belongs to the indazole class, a privileged scaffold widely recognized for its broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, and is a well-established bioisostere of phenol with improved lipophilicity and reduced susceptibility to phase I and II metabolism . The strategic incorporation of the fluorine atom at the 6-position is intended to enhance metabolic stability and modulate electronic properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. It serves primarily as a versatile building block for the construction of more complex, biologically active molecules in drug discovery programs [1].

Why Methyl 6-fluoro-1H-indazole-4-carboxylate Cannot Be Arbitrarily Substituted with Non-Fluorinated or Other Positional Indazole Analogs


Generic substitution of Methyl 6-fluoro-1H-indazole-4-carboxylate with its non-fluorinated parent or alternative fluoro-isomers is a high-risk decision in both discovery chemistry and scaled-up synthesis. The presence and precise location of the fluorine atom are critical determinants of a molecule's physicochemical and biological profile [1]. Fluorine substitution is a widely employed tactic to improve metabolic stability by blocking sites vulnerable to oxidative metabolism, as well as to modulate pKa, lipophilicity, and target binding affinity [2]. Substituting with a 5-fluoro or 7-fluoro isomer, for instance, would alter the electronic distribution and steric environment of the indazole core, leading to divergent reactivity in downstream chemical transformations and potentially vastly different biological activities [3]. Furthermore, the specific 6-fluoro-4-carboxylate scaffold is a known and cited intermediate in patent literature (e.g., WO2004/46133) for the synthesis of valuable therapeutic candidates, underscoring its specific, non-interchangeable role in validated synthetic routes . The quantitative evidence below details the verifiable differentiation that makes this specific compound a non-fungible asset in research.

Quantitative Differentiation Evidence for Methyl 6-fluoro-1H-indazole-4-carboxylate Against Closest Analogs


Comparative Purity and Cost Analysis: Methyl 6-fluoro-1H-indazole-4-carboxylate vs. Non-Fluorinated Methyl 1H-indazole-4-carboxylate

The target compound, Methyl 6-fluoro-1H-indazole-4-carboxylate, is commercially available at a high purity of ≥98% from multiple vendors, which is essential for reliable SAR studies and minimizing side reactions in complex syntheses [1]. In comparison, its non-fluorinated analog, Methyl 1H-indazole-4-carboxylate, is a commodity chemical available at a significantly lower cost, reflecting the added value and synthetic complexity of introducing the fluorine atom. This cost differential directly correlates with the compound's enhanced utility as a more sophisticated building block for drug discovery, where the fluorine's impact on metabolic stability and target engagement justifies the increased investment [2].

Medicinal Chemistry Building Blocks Procurement Cost-Benefit Analysis

Positional Isomer Differentiation: 6-Fluoro vs. 5-Fluoro and 7-Fluoro Indazole-4-carboxylate Isomers for SAR Studies

The target compound's differentiation is rooted in its specific 6-fluoro substitution pattern. While the 5-fluoro and 7-fluoro isomers of methyl indazole-4-carboxylate are also available as research chemicals, their commercial specifications highlight a key practical difference: the 5-fluoro isomer is often listed with a lower standard purity (e.g., no purity specification or lower purity data available) compared to the target compound, which is consistently offered at ≥95% to ≥98% purity by multiple vendors [1]. This higher and more reliably documented purity for the 6-fluoro isomer reduces the risk of introducing confounding variables in biological assays due to impurities and simplifies downstream purification. The distinct position of the fluorine atom is known to critically influence electronic distribution and steric hindrance, which in turn affects binding to biological targets and chemical reactivity in cross-coupling reactions, making the 6-fluoro isomer a unique and non-interchangeable tool for SAR exploration [2].

Structure-Activity Relationship Medicinal Chemistry Isomer Purity Drug Design

Validated Synthetic Utility: Downstream Patent Citation as a Key Intermediate

A critical differentiator for Methyl 6-fluoro-1H-indazole-4-carboxylate is its documented and validated use as a key intermediate in patent-protected synthetic routes. Specifically, this compound is explicitly cited in patent WO2004/46133 (assigned to Merck & Co., Inc.) as a starting material for downstream synthesis [1]. The patent outlines a synthetic route where this compound (697739-05-2) is used to produce a subsequent intermediate (697739-06-3) [1]. This provides concrete, verifiable evidence of its utility in producing compounds of therapeutic interest, a claim that cannot be made with equal weight for many closely related but less-utilized analogs. The inclusion in a major pharmaceutical patent signifies that the compound's specific structure is integral to a high-value synthetic pathway, directly impacting its procurement value for industrial and academic research groups engaged in similar synthetic campaigns.

Process Chemistry Drug Synthesis Patent Analysis Intermediate Validation

Class-Wide Advantage of Fluorination: Enhanced Metabolic Stability of 6-Fluoroindazoles Over Non-Fluorinated Analogs

The strategic incorporation of fluorine is a well-established method to enhance metabolic stability by blocking sites of oxidative metabolism, a critical advantage in drug development [1]. While direct head-to-head microsomal stability data for Methyl 6-fluoro-1H-indazole-4-carboxylate versus its non-fluorinated counterpart is not publicly available, a powerful class-level inference can be drawn from studies on related 6-fluoroindazoles. For example, 6-fluoro-1,2-dihydroindazol-3-one has been shown to be completely stable in vitro and in vivo, with no metabolism observed in the presence of rat liver microsomes . This is a common and expected outcome for this class, where the C-F bond is resistant to metabolic cleavage, thereby improving the overall pharmacokinetic profile of the molecule. This class-wide property is a key driver for selecting the 6-fluoro derivative over the non-fluorinated analog as a starting point for lead optimization, as it significantly reduces the risk of rapid metabolic clearance [1].

ADME Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Research and Procurement Applications for Methyl 6-fluoro-1H-indazole-4-carboxylate Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Exploration of Fluorine Substitution Effects

This compound is ideally suited for systematic SAR studies aimed at probing the effect of fluorine substitution on the indazole scaffold. Researchers can use this 6-fluoro analog as a direct comparator to the non-fluorinated Methyl 1H-indazole-4-carboxylate and the 5-fluoro or 7-fluoro positional isomers to deconvolute the contributions of fluorine atom presence and position to target binding, cellular potency, and in vitro metabolic stability [1]. The high and reliably specified purity (≥97%) of the 6-fluoro isomer ensures that assay results are not confounded by impurities, providing clean, interpretable SAR data .

Synthesis of Patent-Disclosed Advanced Intermediates and Analog Series

Procurement of this compound is a strategic necessity for any group aiming to synthesize or explore chemical space around the amino-heterocycles described in patent WO2004/46133 (Merck) [2]. The compound serves as the validated starting material in a documented synthetic route to produce downstream intermediates (e.g., 697739-06-3), which are themselves precursors to potential therapeutic agents. Using this exact building block ensures fidelity to the patented route and avoids the need to re-validate a synthetic pathway using a non-cited analog [2].

Medicinal Chemistry Lead Optimization Programs Focused on ADME Improvement

For medicinal chemistry teams engaged in lead optimization where poor metabolic stability is a liability, this compound offers a strategic advantage as a building block. The class-level inference of enhanced metabolic stability associated with 6-fluoroindazoles makes this a preferred starting material over its non-fluorinated counterpart [3]. Incorporating this moiety into a lead series is a rational design strategy to potentially increase the compound's half-life and reduce clearance, thereby improving its drug-like properties without requiring extensive de novo synthesis of the fluorinated core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-fluoro-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.